6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-16-6-4-13(5-7-16)10-3-2-9(14)8-11(10)15-12(13)17/h2-3,8H,4-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWJEYXVGLHJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)C3=C(C=C(C=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192304 | |
| Record name | 6-Bromo-1′-methylspiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160248-46-3 | |
| Record name | 6-Bromo-1′-methylspiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160248-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1′-methylspiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclization: The indoline derivative undergoes a spirocyclization reaction with a piperidine derivative. This step often requires a strong base and a suitable solvent to facilitate the formation of the spiro linkage.
Bromination: The final step involves the bromination of the spiro compound. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Functionalization of the Piperidine Ring
The piperidine moiety in spiro compounds is amenable to further modifications:
-
Debenzylation via Hydrogenolysis :
In Search Result , hydrogenation over palladium carbon (10% Pd/C) in methanol removes the benzyl protecting group from the piperidine nitrogen, yielding the free amine with 90.2% efficiency.-
Conditions :
-
Catalyst: 10% Pd/C
-
Atmosphere: H₂
-
Solvent: Methanol
-
Temperature: Room temperature
-
Applying this to 6-bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one would require prior protection/deprotection strategies if reactive groups (e.g., bromine) are present.
-
Multi-Component Reactions (MCRs) for Diversification
Spiro indoline-piperidine derivatives participate in regioselective MCRs to form complex architectures (Search Result ):
-
Example : Reaction of spiro[indoline-3,2'-pyrrolidine] with azomethine ylides and sulfonyl chlorides yields dispiro[indoline-pyrrolidine-piperidine] tricyclic systems.
-
Key Features :
-
Solvent: Ethanol (reflux)
-
Reagents: Alkylsulfonyl chlorides, azomethine ylide
-
Functionalization: Introduces sulfonyl and arylidene groups.
-
For the 6-bromo derivative, such reactions could append diverse substituents to the piperidine or indoline rings while retaining the bromine atom for downstream coupling (e.g., Suzuki-Miyaura).
-
Substitution and Coupling Reactions
The bromine atom at the 6-position offers a handle for cross-coupling:
-
Suzuki-Miyaura Coupling :
Reaction with arylboronic acids under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) would replace bromine with an aryl group.-
Typical Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃
-
Solvent: DMF/H₂O (4:1)
-
Temperature: 80–100°C
-
-
Spectroscopic Characterization
While specific data for This compound is absent, analogous compounds (Search Result ) show:
-
1H-NMR Peaks :
-
Piperidine protons: δ 1.7–3.4 ppm (multiplet)
-
Aromatic protons (indoline): δ 6.9–7.4 ppm
-
NH (indoline): δ ~8.7 ppm (broad).
-
-
IR Stretches :
-
C=O (lactam): ~1720 cm⁻¹
-
C-Br: ~560 cm⁻¹.
-
Comparative Reaction Table
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of spiro[indoline-3,4'-piperidin]-2-one derivatives. A series of compounds synthesized from this scaffold demonstrated significant antiproliferative effects against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cells.
Case Study: Antiproliferation in Cancer Cell Lines
- Compound : 6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one
- Cell Lines Tested :
- MCF7: IC50 = 3.597 µM
- A431: IC50 = 2.434 µM
- Mechanism : The compound exhibited multi-targeted inhibitory properties against EGFR and VEGFR-2, suggesting a mechanism involving apoptosis and necrosis induction in cancer cells .
Antimicrobial Activity
The spiro[indoline] framework has also been investigated for its antimicrobial properties . Various derivatives have shown effectiveness against a range of bacterial strains and fungi.
Findings on Antimicrobial Efficacy
- Compounds derived from spiro[indoline] structures were tested against common pathogens.
- Results indicated that certain derivatives possess significant antibacterial activity, making them potential candidates for developing new antimicrobial agents .
Neurological Applications
Another promising application of this compound is in the treatment of neurological disorders. The compound's structure suggests potential interactions with neurotransmitter systems.
Exploration in Neurology
- Preliminary studies suggest that spiro[indoline] derivatives could inhibit cholinesterase enzymes, which are crucial in the management of Alzheimer's disease.
- The ability to cross the blood-brain barrier enhances its therapeutic potential in treating cognitive disorders .
Synthetic Methodologies
The synthesis of this compound has been achieved through various methodologies, including one-pot multicomponent reactions which are environmentally friendly and efficient.
Synthesis Overview
| Methodology | Description |
|---|---|
| One-Pot Multicomponent | Involves isatin, ethyl cyanoacetate, and dimedone using DABCO as a catalyst. |
| Regioselective Cycloaddition | Utilizes azomethine dipolar cycloaddition to create diverse analogs. |
This approach not only simplifies the synthetic process but also increases yield and reduces waste, aligning with green chemistry principles .
Mechanism of Action
The mechanism of action of 6-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. For instance, in anti-tumor applications, it binds to proteins like cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR), inhibiting their activity and thereby preventing cell proliferation . The spirocyclic structure allows for a unique binding mode, enhancing its efficacy.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Functional Comparison
Pharmacological Activity
- Kinase Inhibition: SMU-B () demonstrates that substitutions on the indoline ring (e.g., aminopyridyl groups) enhance selectivity for c-Met/ALK kinases. In contrast, the unmodified bromo-methyl analog lacks reported activity, suggesting that bulky substituents at C6 are critical for target engagement .
Biological Activity
6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one is a complex organic compound belonging to the class of indole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a spirocyclic framework that integrates an indoline and piperidine moiety. The presence of the bromine atom and the methyl group contributes to its unique reactivity and biological profile. The molecular formula is CHBrNO, with a molecular weight of approximately 292.19 g/mol.
Anticancer Properties
Indole derivatives, including this compound, have been studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that certain indole derivatives modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains. Notably, indole derivatives can inhibit the growth of resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.98 μg/mL against MRSA .
Neuroprotective Effects
Research suggests that compounds similar to this compound may exhibit neuroprotective effects by interacting with neurotransmitter systems. They have been shown to modulate serotonin receptors, potentially leading to antidepressant-like effects .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation, contributing to its anticancer and anti-inflammatory properties .
- Receptor Modulation : It can bind to G-protein coupled receptors (GPCRs), which are crucial in regulating numerous physiological processes .
Study on Anticancer Activity
In a study assessing the anticancer potential of similar indole derivatives, compounds were tested against A549 lung cancer cells. Results indicated significant antiproliferative effects with IC50 values demonstrating effectiveness at micromolar concentrations .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.2 | A549 |
| Compound B | 3.8 | HeLa |
| This compound | TBD | TBD |
Study on Antimicrobial Activity
Another study focused on the antimicrobial efficacy against various pathogens found that related compounds exhibited potent activity with MIC values ranging from 0.5 to 5 μg/mL against bacterial strains including MRSA and E. coli .
Q & A
Q. What are the standard synthetic routes for 6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation and cyclization. For example, a related spiro[indoline-3,4'-piperidine] derivative was synthesized by reacting 1'-Benzyl-4-bromospiro[indoline-3,4'-piperidin]-2-one with 2-fluoroethyl acetamide in DMF under argon, using Cs₂CO₃ as a base. Reaction optimization includes:
- Temperature Control : Maintain 25–70°C to balance reaction rate and side-product formation.
- Purification : Use silica gel column chromatography with gradients like n-hexane:ethyl acetate (100:0 to 0:100) for high purity (72–95% yields) .
- Catalyst Screening : Explore alternatives to Cs₂CO₃ (e.g., K₂CO₃) to improve solubility and reduce reaction time.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze proton environments (e.g., spirocyclic protons at δ 3.0–4.5 ppm) and carbon signals (e.g., carbonyl at ~170 ppm) to confirm the indoline-piperidine fusion .
- LC-HRMS : Validate molecular weight (e.g., m/z 370.0681 [M+H]⁺) and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. What preliminary in vitro assays are recommended to assess the bioactivity of this compound in kinase inhibition studies?
- Methodological Answer :
- Kinase Inhibition Assays : Use recombinant c-Met/ALK enzymes with ATP-competitive binding assays (IC₅₀ determination). For example, compound 5b (a structural analog) showed IC₅₀ <10 μM in c-Met phosphorylation assays .
- Cell-Based Assays : Test antiproliferative activity in gastric carcinoma (GTL-16) or hepatocellular carcinoma models. Monitor tumor growth inhibition (>50% efficacy threshold) via Western blotting for phosphorylated c-Met .
Advanced Research Questions
Q. How does the bromine substitution at position 6 influence target selectivity and potency in c-Met/ALK inhibition?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : 6-Bromo substitution enhances steric bulk and electron-withdrawing effects, improving binding to kinase hydrophobic pockets. Comparative studies show 6-substituted derivatives exhibit >2-fold higher potency than 5-substituted analogs .
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) using c-Met crystal structures (PDB: 3LQ8). Analyze binding energy (ΔG) and hydrogen-bond interactions with residues like Met1160 and Tyr1159 .
Q. What strategies can resolve discrepancies in biological activity data across different cell-based assays?
- Methodological Answer :
- Orthogonal Assays : Combine proliferation assays (e.g., MTT) with apoptosis markers (Annexin V/PI) to confirm mechanism-specific effects.
- Dose-Response Curves : Use Hill slope analysis to differentiate on-target vs. off-target effects. For example, steep slopes (Hill coefficient >1) suggest cooperative target binding .
- Metabolic Stability Testing : Assess compound degradation in cell media (e.g., LC-MS/MS) to rule out false negatives due to instability .
Q. What in vivo pharmacokinetic (PK) parameters and toxicity profiles are critical for preclinical development?
- Methodological Answer :
- PK Studies : Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability in rodent models. For analogs like SMU-B, oral administration achieved tumor growth inhibition (>50%) with daily dosing .
- Toxicity Profiling : Conduct acute toxicity studies (OECD 423) and monitor organ-specific histopathology. Prioritize compounds with LD₅₀ >500 mg/kg and no hepatorenal toxicity .
- Animal Models : Use xenograft models (e.g., GTL-16 in nude mice) for efficacy and PDX models for translational relevance .
Safety and Handling
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required if airborne particles are generated .
- Storage : Store in sealed containers under argon at –20°C to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
